synthesis of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
synthesis of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
An In-Depth Technical Guide to the Synthesis of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
Authored by: Your Senior Application Scientist
Introduction: Strategic Importance in Pharmaceutical Synthesis
Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Glibenclamide (Glyburide), a widely prescribed second-generation sulfonylurea oral antidiabetic agent. The structural integrity and purity of this intermediate are paramount, as they directly influence the efficacy, safety, and yield of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive, scientifically grounded overview of its synthesis, intended for researchers, medicinal chemists, and professionals in drug development. We will dissect a reliable two-part synthetic strategy, elucidating the causality behind procedural choices and providing actionable protocols.
Physicochemical & Structural Data
A precise understanding of the target molecule's properties is fundamental for synthesis, purification, and characterization.
| Property | Value |
| Compound Name | Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate |
| Synonyms | N-Butyl-4-(methoxycarbonyl)benzenesulfonamide |
| CAS Number | 31855-53-1 |
| Molecular Formula | C₁₃H₁₈N₂O₅S |
| Molecular Weight | 314.36 g/mol |
| Appearance | Expected to be a white to off-white solid |
Overall Synthetic Strategy
The synthesis is logically approached in a two-stage sequence starting from the readily available commodity chemical, benzoic acid.
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Part I: Formation of Key Precursors. This stage involves two fundamental organic transformations: a. Fischer Esterification: Conversion of benzoic acid to methyl benzoate. b. Electrophilic Aromatic Substitution: Chlorosulfonation of methyl benzoate to yield the highly reactive intermediate, methyl 4-(chlorosulfonyl)benzoate.
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Part II: Sulfonamide Bond Formation. The final step is a nucleophilic substitution reaction where the sulfonyl chloride intermediate is reacted with n-butylamine to construct the target molecule.
The entire workflow is depicted below.
Caption: Overall synthetic workflow from benzoic acid.
Part I: Synthesis of the Key Intermediate: Methyl 4-(chlorosulfonyl)benzoate
Step 1a: Fischer Esterification of Benzoic Acid
Principle & Rationale: The synthesis commences with the classic Fischer esterification. Benzoic acid is reacted with an excess of methanol in the presence of a strong acid catalyst (sulfuric acid).[1] Methanol serves as both a reactant and the solvent, and its use in excess drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2]
Experimental Protocol: Methyl Benzoate Synthesis [2][3]
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Materials & Reagents:
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Benzoic acid
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Methanol (anhydrous)
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Concentrated Sulfuric Acid (H₂SO₄)
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5% Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Dichloromethane (or Ethyl Acetate) for extraction
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Equipment:
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Round-bottom flask, reflux condenser, heating mantle
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Separatory funnel, rotary evaporator
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Procedure:
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To a round-bottom flask, add benzoic acid (e.g., 0.1 mol) and an excess of methanol (e.g., 40 mL).
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Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL) to the stirred mixture.
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Add boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 1-2 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).
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Cool the mixture to room temperature. Most of the excess methanol is removed using a rotary evaporator.
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Transfer the residue to a separatory funnel with an organic solvent (e.g., dichloromethane).
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Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst; caution: CO₂ evolution), and finally with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl benzoate. The product can be used directly in the next step or purified by distillation.
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Step 1b: Chlorosulfonation of Methyl Benzoate
Principle & Rationale: This step is a critical electrophilic aromatic substitution. Methyl benzoate is treated with chlorosulfonic acid (ClSO₃H). The ester group is a deactivating, meta-directing group; however, the reaction can be driven to yield the para-substituted product as the major isomer due to steric hindrance at the ortho positions.[4] Chlorosulfonic acid serves as the source of the chlorosulfonium ion (⁺SO₂Cl), the potent electrophile that attacks the benzene ring.
Experimental Protocol: Methyl 4-(chlorosulfonyl)benzoate Synthesis
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SAFETY-CRITICAL: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a certified fume hood with appropriate personal protective equipment (gloves, lab coat, face shield). All glassware must be scrupulously dried.
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Procedure:
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In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place methyl benzoate.
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Cool the flask in an ice-salt bath to 0-5 °C.
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Slowly add chlorosulfonic acid (typically 3-4 molar equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC indicates the consumption of starting material.
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The reaction is quenched by very carefully and slowly pouring the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and releases HCl gas.
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The precipitated solid product is collected by vacuum filtration.
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The crude solid is washed thoroughly with cold water to remove residual acids and then dried under vacuum. This crude product is often of sufficient purity for the subsequent step.
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Part II: Synthesis of Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate
Principle & Rationale: The final step involves the formation of the sulfonamide bond. This is a classic nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of n-butylamine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is an excellent leaving group, and its departure, followed by deprotonation of the nitrogen, yields the stable N-butylsulfonamide product.
Caption: Mechanism of sulfonamide formation.
Experimental Protocol: Final Product Synthesis
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Materials & Reagents:
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Methyl 4-(chlorosulfonyl)benzoate
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n-Butylamine
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A suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane)
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A mild base (optional, e.g., Triethylamine or Pyridine, to scavenge HCl)
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Dilute Hydrochloric Acid (HCl)
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Ethyl Acetate
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Anhydrous Sodium Sulfate
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Equipment:
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Three-neck round-bottom flask, dropping funnel, magnetic stirrer
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Ice bath
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Procedure:
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Dissolve methyl 4-(chlorosulfonyl)benzoate (1 equivalent) in an appropriate anhydrous solvent (e.g., THF) in a three-neck flask under an inert atmosphere (e.g., nitrogen).
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Cool the solution to 0-5 °C using an ice bath.
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In a separate flask, prepare a solution of n-butylamine (approximately 2.2 equivalents) in the same solvent. Rationale: A slight excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the HCl byproduct.
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Add the n-butylamine solution dropwise to the stirred sulfonyl chloride solution, maintaining the temperature below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC.
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Work-up: a. Concentrate the reaction mixture under reduced pressure. b. Dissolve the residue in ethyl acetate and wash with dilute HCl to remove excess n-butylamine. c. Wash sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
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Purification: The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield the pure Methyl 4-[(butylcarbamoyl)sulfamoyl]benzoate.[5]
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Characterization and Quality Control
Ensuring the identity and purity of the synthesized product is a non-negotiable aspect of pharmaceutical intermediate manufacturing. Standard analytical techniques should be employed:
| Technique | Purpose | Expected Observations |
| HPLC | Purity assessment and quantification | A major peak corresponding to the product with purity >98%. |
| ¹H NMR | Structural confirmation | Peaks corresponding to the aromatic protons, butyl chain protons, methyl ester protons, and the N-H proton. |
| IR Spectroscopy | Functional group identification | Characteristic absorptions for N-H, C=O (ester), and S=O (sulfonyl) groups. |
| Melting Point | Purity and identity check | A sharp, defined melting range. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the calculated molecular weight. |
Safety and Handling
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Chlorosulfonic Acid: Highly corrosive and water-reactive. Handle only in a fume hood with acid-resistant gloves, a face shield, and a lab coat. Have a neutralizing agent (e.g., sodium bicarbonate) readily available for spills.
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Solvents: Organic solvents like THF, dichloromethane, and ethyl acetate are flammable and should be handled away from ignition sources.
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Amines: n-Butylamine is corrosive and has a strong odor. Handle in a well-ventilated area or fume hood.
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General: Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, throughout the entire synthetic procedure.
Conclusion
The is a robust and well-understood process rooted in fundamental organic reactions. Success hinges on careful control of reaction conditions, particularly temperature, and meticulous handling of hazardous reagents like chlorosulfonic acid. The purity of the final product, validated through rigorous analytical characterization, is essential for its successful application in the multi-step synthesis of Glibenclamide and other related pharmaceutical agents.
References
- BenchChem. (2025). Synthesis of Methyl 4-sulfamoylbenzoate: An Application Note and Experimental Protocol. BenchChem. [URL: https://www.benchchem.
- MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [URL: https://www.mdpi.com/1420-3049/28/10/4266]
- University of Toronto. (n.d.). Preparation of Methyl Benzoate. [URL: https://www.chem.utoronto.
- BenchChem. (2025). Methyl 4-(Chlorosulfonyl)benzoate Technical Data. BenchChem. [URL: https://www.benchchem.com/product/B1203000]
- Google Patents. (2017). Preparation method of methyl benzoate compound. [URL: https://patents.google.
- Musgrave, R. (2020). Synthesis of Methyl Benzoate Lab. YouTube. [URL: https://www.youtube.
- NIST. (2025). Benzenesulfonamide, N-butyl-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C3622842]
- European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [URL: https://www.eurjchem.com/index.php/eurjchem/article/view/2159]
- Google Patents. (2001). Process for the preparation of benzene sulfonamides. [URL: https://patents.google.
- Organic Syntheses. (n.d.). n-methylbutylamine. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0613]
